molecular formula C17H15NO5 B8368716 Benzyl 3-allyloxy-4-nitro-benzoate

Benzyl 3-allyloxy-4-nitro-benzoate

Cat. No.: B8368716
M. Wt: 313.30 g/mol
InChI Key: JXILJZIDSXXSEY-UHFFFAOYSA-N
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Description

Benzyl 3-allyloxy-4-nitro-benzoate is a substituted benzoate ester characterized by a benzyl ester group, an allyloxy substituent at the 3-position, and a nitro group at the 4-position of the aromatic ring. The allyloxy group introduces unsaturation (via the allyl moiety), while the nitro group is a strong electron-withdrawing substituent. This combination likely influences the compound’s physicochemical properties, such as melting point, solubility, and reactivity.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

benzyl 4-nitro-3-prop-2-enoxybenzoate

InChI

InChI=1S/C17H15NO5/c1-2-10-22-16-11-14(8-9-15(16)18(20)21)17(19)23-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2

InChI Key

JXILJZIDSXXSEY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Allyloxy vs. Other Aliphatic Groups

The allyloxy group distinguishes Benzyl 3-allyloxy-4-nitro-benzoate from saturated or branched aliphatic benzoates. For example:

  • Methyl benzoate (CAS 93-58-3) and isopropyl benzoate (CAS 939-48-0) have saturated aliphatic ester groups, leading to lower polarity and higher volatility compared to the allyloxy-substituted compound .
  • cis-3-Hexenyl benzoate (CAS 25152-85-6) and 3-Methyl-2-butenyl benzoate (CAS 5205-11-8) feature unsaturated aliphatic chains. The allyloxy group’s shorter chain and terminal double bond may increase reactivity (e.g., in Diels-Alder or radical reactions) compared to longer unsaturated analogs .

Nitro Group vs. Electron-Donating Substituents

The nitro group at the 4-position contrasts sharply with electron-donating groups like amino or methoxy:

  • Benzyl 4-aminobenzoate hydrochloride (CAS 208588-34-5) contains an amino group, which enhances nucleophilicity and basicity. In contrast, the nitro group in the target compound would deactivate the ring toward electrophilic substitution but activate it toward nucleophilic aromatic substitution .
  • 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate () includes a methoxy group (electron-donating) and a long hexadecyloxy chain. The nitro group’s electron-withdrawing nature likely reduces solubility in nonpolar solvents compared to methoxy-substituted analogs .

Data Table: Structural and Inferred Property Comparison

Compound Name CAS # Key Substituents Inferred Properties
This compound N/A* 3-allyloxy, 4-nitro High polarity, low volatility, reactive aromatic ring
Methyl benzoate 93-58-3 Methyl ester Low polarity, high volatility
Isopropyl benzoate 939-48-0 Branched aliphatic ester Moderate hydrophobicity
Benzyl 4-aminobenzoate hydrochloride 208588-34-5 4-amino (basic) Water-soluble (salt form), nucleophilic
4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate N/A 4-hexadecyloxy, 3-methoxy Highly hydrophobic, crystalline structure

Research Findings and Implications

  • Reactivity: The nitro group in this compound may facilitate reduction reactions to form amines, a pathway less relevant for amino- or methoxy-substituted analogs .
  • Solubility : Compared to long-chain aliphatic benzoates (e.g., hexadecyloxy in ), the allyloxy group’s shorter chain suggests moderate solubility in polar aprotic solvents .

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